molecular formula C21H26N2O3S B11334567 1-[(2-methylbenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide

1-[(2-methylbenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11334567
M. Wt: 386.5 g/mol
InChI Key: FUOVVPRZIJNCJB-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a carboxamide group, and two methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the methylphenyl groups. Common reagents used in these reactions include p-toluidine, benzoic acid derivatives, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield simpler amine compounds.

Scientific Research Applications

N-(4-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It is explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and carboxamide-containing molecules. Examples include:

  • N-(4-METHYLPHENYL)-PIPERIDINE-4-CARBOXAMIDE
  • N-(2-METHYLPHENYL)-PIPERIDINE-4-CARBOXAMIDE
  • N-(4-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE

Uniqueness

N-(4-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This uniqueness makes it a valuable compound for various research applications and industrial processes.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(4-methylphenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H26N2O3S/c1-16-7-9-20(10-8-16)22-21(24)18-11-13-23(14-12-18)27(25,26)15-19-6-4-3-5-17(19)2/h3-10,18H,11-15H2,1-2H3,(H,22,24)

InChI Key

FUOVVPRZIJNCJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3C

Origin of Product

United States

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